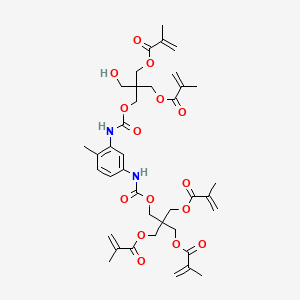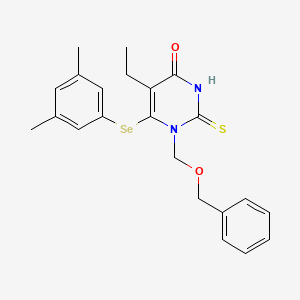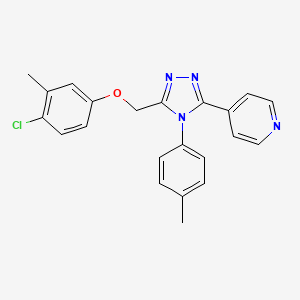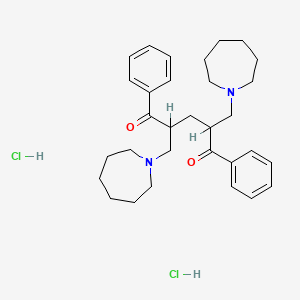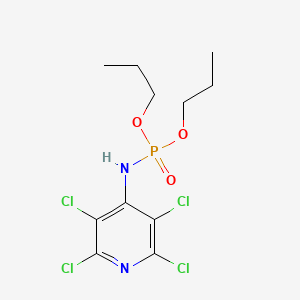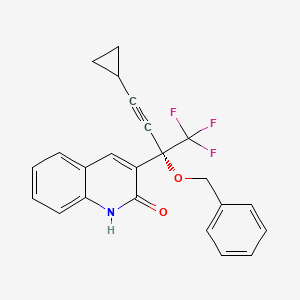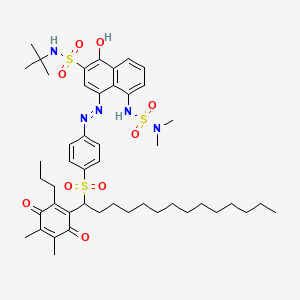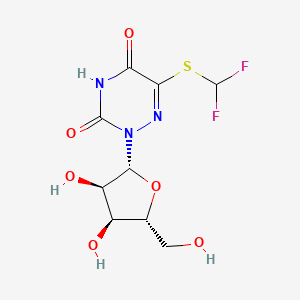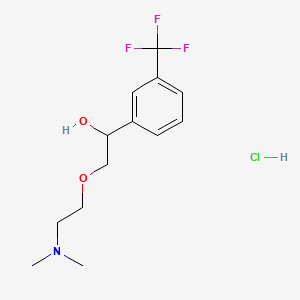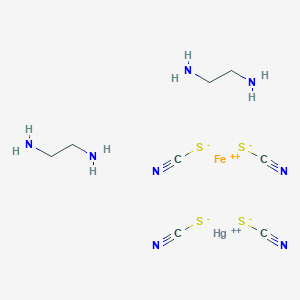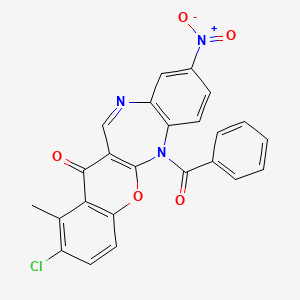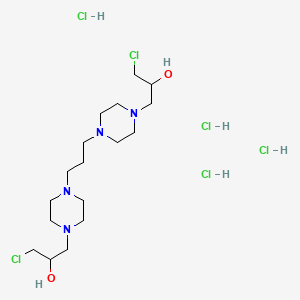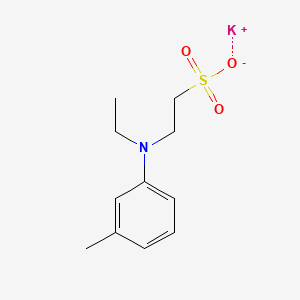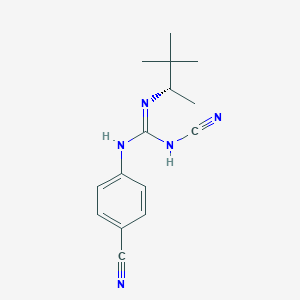
Naminidil, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naminidil, (S)-, also known as BMS 234303-01, is a potassium channel opener with the molecular formula C15H19N5 and a molecular weight of 269.3449 g/mol . It has been studied for its potential use as a topical treatment for androgenetic alopecia, although research in this area has been discontinued .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Naminidil involve the preparation of in vivo working solutions for animal experiments. This typically includes dissolving the compound in DMSO, followed by the addition of Tween 80 and saline to create a clear solution .
化学反応の分析
Types of Reactions
Naminidil undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
科学的研究の応用
Naminidil has been studied for various scientific research applications, including:
作用機序
Naminidil exerts its effects by opening potassium channels, specifically targeting the ABCC8 (SUR1)/KCNJ11 (KIR6.2) and ABCC9 (SUR2)/KCNJ11 (KIR6.2) channels . This action leads to the hyperpolarization of cell membranes and subsequent physiological effects. The molecular targets and pathways involved include the ATP-sensitive potassium channels, which play a crucial role in regulating cellular excitability and ion transport .
類似化合物との比較
Similar Compounds
Similar compounds to Naminidil include other potassium channel openers such as:
Minoxidil: Another potassium channel opener used for the treatment of hair loss.
Diazoxide: Used to treat hypoglycemia by opening potassium channels.
Nicorandil: Used as a vasodilator in the treatment of angina.
Uniqueness
Naminidil is unique in its specific molecular structure and its targeted action on the ABCC8 and ABCC9 channels. While other potassium channel openers may have similar effects, Naminidil’s specific binding and activation profile distinguish it from other compounds .
特性
CAS番号 |
220641-14-5 |
|---|---|
分子式 |
C15H19N5 |
分子量 |
269.34 g/mol |
IUPAC名 |
1-cyano-3-(4-cyanophenyl)-2-[(2S)-3,3-dimethylbutan-2-yl]guanidine |
InChI |
InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m0/s1 |
InChIキー |
PGYDRGZVXVVZQC-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
正規SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


